[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate
Description
The compound (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate is a chalcone derivative characterized by a conjugated enone system (C=O–C=C) and a 4-bromophenyl substituent. Its structure includes a methylamino group linked to a 4-methylbenzoate ester, providing unique electronic and steric properties. Chalcone derivatives are widely studied for their nonlinear optical (NLO) properties, biological activity, and crystallographic behavior .
Properties
IUPAC Name |
[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-13-3-5-15(6-4-13)18(22)23-20(2)12-11-17(21)14-7-9-16(19)10-8-14/h3-12H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPMACODNRVGRF-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON(C)C=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)ON(C)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the enone intermediate: This involves the reaction of 4-bromobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form 4-bromo-3-oxoprop-1-en-1-ylbenzene.
Amidation: The enone intermediate is then reacted with methylamine to form the corresponding amide.
Esterification: Finally, the amide is esterified with 4-methylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reactivity of the 4-Bromophenyl Group
In a patent (US7560589B2), analogous bromophenyl compounds underwent Suzuki coupling with boronic acids to yield biaryl derivatives in >75% yield . Steric hindrance from the adjacent enone may reduce reaction efficiency in this compound.
Conjugate Addition at the α,β-Unsaturated Ketone
The enone system is susceptible to nucleophilic attack via Michael addition. PubChem data for methyl 4-(3-oxoprop-1-en-1-yl)benzoate (CID 53758591) demonstrates reactivity with amines and thiols :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Primary amine | EtOH, RT, 12 h | β-Amino ketone adduct | 60-85% |
| Thiophenol | K₂CO₃, DMF, 50°C | β-Arylthio ketone | 70-90% |
The methylamino group in the target compound may sterically hinder additions at the β-position.
Ester Hydrolysis and Transesterification
The methyl benzoate ester can undergo hydrolysis or transesterification:
TCI America’s synthesis of methyl 3-amino-4-methylbenzoate via SOCl₂/MeOH esterification suggests reversibility under acidic conditions .
Reduction of the Enone System
Catalytic hydrogenation selectively reduces the enone’s double bond or ketone:
| Substrate | Conditions | Product | Selectivity |
|---|---|---|---|
| Enone double bond | H₂ (1 atm), Pd/C, EtOAc | Saturated ketone | High |
| Ketone | NaBH₄, CeCl₃, MeOH, 0°C | Allylic alcohol | Moderate |
Similar reductions in EvitaChem’s carbamate derivatives achieved >90% conversion.
Thermal and Photochemical Stability
The enone system may undergo cyclization or polymerization under heat/UV light:
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| >120°C, neat | Polymerization | Use inert atmosphere |
| UV light (254 nm) | [2+2] Cycloaddition | Store in amber glass |
Patent data for cycloalkylidene compounds noted decomposition above 150°C .
Methylamino Group Reactivity
The methylamino carbamate linkage participates in:
| Reaction | Reagent | Outcome |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt |
| Acylation | AcCl, pyridine | N-Acetyl derivative |
EvitaChem’s analysis highlights this group’s role in biological target engagement.
Scientific Research Applications
Biological Activities
The compound has demonstrated a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the bromophenyl moiety have been linked to apoptosis in cancer cells, indicating potential as anticancer agents .
- Enzyme Inhibition : The compound's structure suggests it may interact with key enzymes involved in metabolic pathways. Inhibitors of acetylcholinesterase and butyrylcholinesterase have been explored for their potential in treating neurodegenerative diseases like Alzheimer's . The presence of the methylamino group may enhance binding affinity to these targets.
- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against a variety of pathogens, suggesting that (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate could also exhibit such properties .
Case Studies and Research Findings
Several studies have investigated the applications of compounds related to (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate:
| Study | Focus | Findings |
|---|---|---|
| Kasimogullari et al., 2015 | Antitumor Activity | Identified sulfonamide derivatives with similar structures showing broad-spectrum antitumor activity. |
| Abbasi et al., 2014 | Enzyme Inhibition | Demonstrated effective inhibition of acetylcholinesterase by sulfonamide derivatives, suggesting potential for treating Alzheimer’s disease. |
| PMC9267128 | Anticancer Evaluation | Developed new compounds exhibiting cytotoxicity against multiple human cancer cell lines, highlighting structure-activity relationships. |
Mechanism of Action
The mechanism by which (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Aromatic Ring
- 4BPMS (4-[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzenesulfonate) : Shares the 4-bromophenyl group but replaces the methylbenzoate with a sulfonate ester. This substitution increases polarity and hydrogen-bonding capacity, affecting crystal packing and solubility .
- Ethyl 4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate (CAS 143589-97-3): Features a methoxy group (electron-donating) instead of bromine, reducing electron withdrawal. The ethyl ester further lowers melting point (m.p.) compared to the methyl ester in the target compound .
Modifications in the Amino and Ester Groups
- 4-Carbamimidoylphenyl 4-{(1E)-3-[(2-Ethoxy-2-oxoethyl)(prop-2-en-1-yl)amino]-2-methyl-3-oxoprop-1-en-1-yl}benzoate methanesulfonate: Incorporates a carbamimidoyl group and methanesulfonate, enhancing solubility in polar solvents. The prop-2-en-1-yl substituent introduces steric hindrance, altering reactivity .
Physicochemical Properties
*Melting point inferred from structurally similar chromene derivatives in .
Key Observations :
- The bromine atom in the target compound increases melting point and NLO efficiency compared to methoxy-substituted analogues due to stronger intermolecular interactions (e.g., halogen bonding) .
- Sulfonate esters (e.g., 4BPMS) exhibit higher solubility in polar aprotic solvents than benzoate esters .
Hydrogen Bonding and Crystal Engineering
The bromine atom in the target compound participates in C–Br···π interactions, stabilizing crystal lattices. In contrast, methoxy groups form O–H···O bonds, leading to distinct packing motifs . For example:
- Target Compound : Forms dimeric structures via N–H···O bonds (graph set R₂²(8)).
- 4BPMS : Sulfonate oxygen engages in S–O···H–C interactions, creating layered architectures .
Biological Activity
(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate is a synthetic organic compound with a complex structure that includes a bromophenyl group, a methylamino moiety, and a 4-methylbenzoate group. This compound belongs to the carbamate class and exhibits diverse biological activities, making it of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C17H14BrClN2O3
- Molecular Weight : 409.66 g/mol
- CAS Number : 303151-52-2
- Density : 1.535 g/cm³ (predicted)
- pKa : 11.58 (predicted)
The biological activity of (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate is largely influenced by its structural features, which facilitate various interactions at the molecular level. The presence of the bromine atom enhances electron density, potentially increasing the compound's reactivity and binding affinity to biological targets.
Biological Assays and Pharmacological Effects
Research has indicated that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : The compound has shown promising antibacterial properties, likely due to its ability to disrupt bacterial cell wall synthesis or function.
- Cytotoxicity : Initial studies suggest that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Increased efficacy compared to analogs | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates cytokine production |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate:
- Antibacterial Study : A study comparing the antibacterial activity of brominated versus chlorinated compounds found that brominated derivatives exhibited significantly higher activity against Gram-positive bacteria due to enhanced electron density and stability in the molecular structure .
- Cytotoxicity Assessment : Research on structurally similar compounds indicated that modifications in the aromatic rings could lead to increased cytotoxicity against various cancer cell lines. The specific interactions with cellular receptors and pathways were investigated through in vitro assays.
- Anti-inflammatory Mechanisms : Investigations into anti-inflammatory properties revealed that compounds with similar structures could inhibit NF-kB signaling pathways, thereby reducing inflammation markers in cellular models .
Q & A
Basic: What synthetic strategies are employed to prepare (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate?
Methodological Answer:
The synthesis typically involves multi-step routes, starting with the formation of the α,β-unsaturated ketone core via aldol condensation. For example, a 4-bromophenylacetone derivative can react with an activated carbonyl compound under acidic or basic conditions to form the enone scaffold. Subsequent functionalization steps include:
- Amidation/esterification: Introducing the methylamino group via nucleophilic substitution or coupling reactions.
- Esterification: Attaching the 4-methylbenzoate group using DCC/DMAP-mediated coupling or acid-catalyzed ester exchange.
Key purification steps involve column chromatography and recrystallization. Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side products like Z-isomers or over-oxidation .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using COSY and HSQC to resolve overlapping signals, particularly for the enone (δ ~6–8 ppm) and aromatic protons. The E-configuration of the double bond is confirmed by coupling constants (J = 12–16 Hz) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, especially for bromine isotope signatures .
Advanced: How can computational methods like DFT resolve contradictions in experimental data?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange corrections (as in Becke’s 1993 method) can:
- Predict vibrational frequencies to reconcile conflicting IR/Raman assignments.
- Calculate NMR chemical shifts (using GIAO approach) to validate experimental spectra.
- Model reaction pathways (e.g., enol-keto tautomerism) to explain unexpected byproducts .
Advanced: What challenges arise in crystallographic analysis of this compound?
Methodological Answer:
- Crystal Growth: Slow evaporation from DMSO/acetone mixtures is preferred to obtain single crystals.
- Data Collection: Use high-resolution synchrotron X-rays to resolve disorder in the methylamino or ester groups.
- Refinement: Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty .
Advanced: How do hydrogen bonding and π-π interactions influence solid-state properties?
Methodological Answer:
Graph set analysis (as per Etter’s formalism) identifies motifs like R₂²(8) chains from N–H···O=C interactions. π-Stacking between bromophenyl and benzoate groups affects solubility and melting points. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, guiding polymorph screening .
Advanced: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
- DoE (Design of Experiments): Vary catalysts (e.g., Pd for coupling), solvents (polar aprotic vs. ethers), and temperature to maximize enone formation.
- In-situ Monitoring: Use HPLC or TLC to track intermediates and minimize side reactions (e.g., hydrolysis of the ester group) .
Basic: What factors influence the compound’s solubility and stability?
Methodological Answer:
- Solubility: The ester group enhances solubility in dichloromethane or THF; the bromophenyl moiety reduces aqueous solubility.
- Stability: Store under inert atmosphere to prevent oxidation of the enone. Avoid strong bases to prevent ester hydrolysis .
Advanced: How to design structure-activity relationship (SAR) studies for biological applications?
Methodological Answer:
- Derivatization: Synthesize analogs with halogens (F, Cl) or methyl groups at the phenyl ring.
- Enzyme Assays: Test inhibition against kinases (e.g., EGFR) using fluorescence-based assays.
- Molecular Docking (AutoDock Vina): Correlate substituent effects with binding affinity to active sites .
Advanced: How to validate crystallographic data against computational predictions?
Methodological Answer:
- Overlay DFT-optimized geometry with X-ray coordinates (RMSD < 0.1 Å confirms accuracy).
- Compare calculated vs. experimental torsion angles (e.g., C–C–C–Br dihedral) to assess conformational flexibility .
Advanced: What strategies address discrepancies in spectroscopic vs. crystallographic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
